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Compound Name: 3-Cyano-4-hydroxybenzoic Acid

Cat. No.: B1279151 Get Quote

An In-depth Technical Guide to 3-Cyano-4-
hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-Cyano-4-hydroxybenzoic acid,

a substituted benzoic acid derivative of interest in chemical and pharmaceutical research. The

document details its chemical structure, physicochemical properties, and proposed synthesis.

Due to the limited availability of direct experimental data, this guide also presents predicted

spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and discusses the known biological

activities of the parent compound, 4-hydroxybenzoic acid, as a basis for potential future

investigation. Standardized experimental protocols for synthesis and characterization are also

provided to facilitate further research on this compound.

Introduction
3-Cyano-4-hydroxybenzoic acid is an aromatic carboxylic acid featuring both a nitrile and a

hydroxyl functional group on the benzene ring. This substitution pattern makes it an intriguing

candidate for various applications, including as a building block in organic synthesis and as a

potential scaffold in drug discovery. The electron-withdrawing nature of the cyano and

carboxylic acid groups, combined with the electron-donating hydroxyl group, creates a unique
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electronic environment that may impart specific chemical reactivity and biological activity. This

guide aims to consolidate the available information on this compound and provide a foundation

for future research and development.

Chemical Structure and Identifiers
The chemical structure of 3-Cyano-4-hydroxybenzoic acid is characterized by a benzene ring

substituted at position 1 with a carboxylic acid group, at position 3 with a cyano group, and at

position 4 with a hydroxyl group.

Table 1: Chemical Identifiers for 3-Cyano-4-hydroxybenzoic acid

Identifier Value

IUPAC Name 3-Cyano-4-hydroxybenzoic acid[1]

CAS Number 70829-28-6[1]

Molecular Formula C₈H₅NO₃[1]

SMILES O=C(O)c1ccc(O)c(c1)C#N

InChI
InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-

7(6)10/h1-3,10H,(H,11,12)[1]

Physicochemical Properties
The physicochemical properties of 3-Cyano-4-hydroxybenzoic acid are summarized in the

table below. It is a solid at room temperature with a relatively high melting point.

Table 2: Physicochemical Properties of 3-Cyano-4-hydroxybenzoic acid
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Property Value Source

Molecular Weight 163.13 g/mol [1]

Melting Point 265-266 °C

Appearance Solid

pKa (predicted) 3.5 ± 0.3

logP (predicted) 1.8 [1]

Spectroscopic Data (Predicted and Expected)
Due to the absence of publicly available experimental spectra for 3-Cyano-4-hydroxybenzoic
acid, this section provides predicted data based on its chemical structure and general

spectroscopic principles.

¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show three signals in the

aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts

are influenced by the electronic effects of the substituents.

Table 3: Predicted ¹H NMR Chemical Shifts for 3-Cyano-4-hydroxybenzoic acid

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.2 d ~2

H-5 ~7.1 d ~8

H-6 ~8.0 dd ~8, 2

-OH Variable br s -

-COOH Variable br s -

¹³C NMR Spectroscopy (Predicted)
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The predicted ¹³C NMR spectrum would display eight distinct signals corresponding to the eight

carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for 3-Cyano-4-hydroxybenzoic acid

Carbon Predicted Chemical Shift (ppm)

C-1 (COOH) ~166

C-2 ~135

C-3 (C-CN) ~105

C-4 (C-OH) ~160

C-5 ~118

C-6 ~133

C-CN ~117

C (Carboxyl) ~125

Infrared (IR) Spectroscopy (Expected)
The IR spectrum of 3-Cyano-4-hydroxybenzoic acid is expected to show characteristic

absorption bands for the hydroxyl, carboxylic acid, and nitrile functional groups.

Table 5: Expected IR Absorption Bands for 3-Cyano-4-hydroxybenzoic acid
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

O-H (hydroxyl) 3400-3200 (broad) Stretching vibration

O-H (carboxylic acid) 3300-2500 (very broad) Stretching vibration

C-H (aromatic) 3100-3000 Stretching vibration

C≡N (nitrile) 2240-2220 Stretching vibration

C=O (carboxylic acid) 1710-1680 Stretching vibration

C=C (aromatic) 1600, 1500, 1450 Ring stretching vibrations

C-O 1320-1210 Stretching vibration

O-H (bend) 1440-1395 In-plane bending

Mass Spectrometry (MS) (Predicted Fragmentation)
In an electron ionization mass spectrum, 3-Cyano-4-hydroxybenzoic acid (MW = 163.13)

would be expected to show a molecular ion peak at m/z 163. The fragmentation pattern would

likely involve the loss of small, stable molecules.

Table 6: Predicted Mass Spectrometry Fragmentation for 3-Cyano-4-hydroxybenzoic acid

m/z Proposed Fragment

163 [M]⁺

146 [M - OH]⁺

118 [M - COOH]⁺

90 [M - COOH - HCN]⁺

Synthesis
A detailed experimental protocol for the synthesis of 3-Cyano-4-hydroxybenzoic acid is not

readily available in the literature. However, based on the synthesis of its methyl ester, a
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plausible route involves the formylation of 4-hydroxybenzoic acid, followed by conversion of the

formyl group to a nitrile.

4-Hydroxybenzoic Acid Methyl 4-hydroxybenzoate

Esterification
(MeOH, H₂SO₄)

Methyl 3-formyl-4-hydroxybenzoate

Formylation
(Reimer-Tiemann or similar)

Methyl 3-cyano-4-hydroxybenzoate

Cyanation
(e.g., with hydroxylamine)

3-Cyano-4-hydroxybenzoic Acid

Hydrolysis
(e.g., NaOH, then H₃O⁺)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Cyano-4-hydroxybenzoic acid.

Biological Activity (Inferred from Related
Compounds)
Direct experimental data on the biological activity of 3-Cyano-4-hydroxybenzoic acid is

currently unavailable. However, the parent compound, 4-hydroxybenzoic acid, and its

derivatives have been studied for various biological effects. These studies can provide a basis

for hypothesizing the potential activities of the 3-cyano derivative.

4-Hydroxybenzoic acid and its derivatives are known to possess antimicrobial and antioxidant

properties.[2] Some studies have also explored their potential as anticancer agents.[3] For

example, certain hydroxybenzoic acid derivatives have been shown to induce apoptosis in

cancer cells.[4]

A significant area of research for 4-hydroxybenzoic acid is its role as a signaling molecule in

bacteria, particularly in quorum sensing.[5] Quorum sensing is a cell-to-cell communication

process that allows bacteria to coordinate gene expression based on population density.

Given this background, 3-Cyano-4-hydroxybenzoic acid could potentially exhibit similar or

modified biological activities. The introduction of the cyano group may alter its electronic

properties and steric profile, potentially leading to different interactions with biological targets.

Potential Signaling Pathway Involvement
Based on the known role of 4-hydroxybenzoic acid in bacterial quorum sensing, it is plausible

that 3-Cyano-4-hydroxybenzoic acid could interfere with or modulate this pathway. In some
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bacteria, 4-hydroxybenzoic acid acts as a precursor to the synthesis of quorum sensing

molecules.

Bacterial Cell
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4-Hydroxybenzoic Acid

Biosynthesis

Quorum Sensing Signal
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Diffusion
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3-Cyano-4-hydroxybenzoic Acid
(Potential Modulator)

Analog

Potential Antagonist/Agonist

Click to download full resolution via product page

Caption: Potential modulation of a bacterial quorum sensing pathway by 3-Cyano-4-
hydroxybenzoic acid.

Experimental Protocols
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This section provides generalized experimental protocols that can be adapted for the synthesis

and characterization of 3-Cyano-4-hydroxybenzoic acid.

Proposed Synthesis of 3-Cyano-4-hydroxybenzoic Acid
This protocol is a proposed method and has not been experimentally validated.

Esterification of 4-Hydroxybenzoic Acid:

Dissolve 4-hydroxybenzoic acid in methanol.

Add a catalytic amount of concentrated sulfuric acid.

Reflux the mixture for 4-6 hours.

Neutralize the reaction mixture and extract the methyl 4-hydroxybenzoate with an organic

solvent.

Purify the product by recrystallization or column chromatography.

Formylation of Methyl 4-hydroxybenzoate:

Perform a Reimer-Tiemann reaction by dissolving methyl 4-hydroxybenzoate in a solution

of sodium hydroxide.

Add chloroform dropwise while maintaining the temperature.

Reflux the mixture for 1-2 hours.

Acidify the reaction mixture and extract the methyl 3-formyl-4-hydroxybenzoate.

Conversion to Nitrile:

React the methyl 3-formyl-4-hydroxybenzoate with hydroxylamine hydrochloride in a

suitable solvent to form the oxime.

Dehydrate the oxime using a reagent like acetic anhydride to yield methyl 3-cyano-4-

hydroxybenzoate.
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Hydrolysis to 3-Cyano-4-hydroxybenzoic Acid:

Hydrolyze the methyl ester using an aqueous solution of sodium hydroxide under reflux.

Acidify the reaction mixture with hydrochloric acid to precipitate the 3-Cyano-4-
hydroxybenzoic acid.

Filter, wash with cold water, and dry the final product.

Start: 4-Hydroxybenzoic Acid

Esterification

Formylation

Cyanation

Hydrolysis

Product: 3-Cyano-4-hydroxybenzoic Acid

Click to download full resolution via product page

Caption: Flowchart of the proposed synthesis protocol.

Characterization Methods
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Melting Point Determination:

A small amount of the dried, powdered sample is packed into a capillary tube.

The capillary tube is placed in a melting point apparatus.

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

The temperature range from the first appearance of liquid to complete melting is recorded.

¹H and ¹³C NMR Spectroscopy:

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g.,

DMSO-d₆).

Transfer the solution to an NMR tube.

Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Process the data (Fourier transform, phase correction, baseline correction) and integrate

the signals.

FTIR Spectroscopy:

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and

pressing it into a thin disk.

Alternatively, use an ATR-FTIR spectrometer by placing a small amount of the solid

sample directly on the ATR crystal.

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Introduce a small amount of the sample into the mass spectrometer, typically using a

direct insertion probe for solids or after dissolving in a suitable solvent for techniques like

electrospray ionization (ESI).
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Acquire the mass spectrum in the desired mass range.

Conclusion
3-Cyano-4-hydroxybenzoic acid is a compound with potential for further exploration in

various fields of chemistry and drug discovery. While experimental data on this specific

molecule is scarce, this guide provides a comprehensive starting point for researchers by

summarizing its known properties, presenting predicted spectroscopic data, and outlining

potential synthetic and characterization methodologies. The inferred biological activities based

on related compounds suggest that investigations into its antimicrobial, anticancer, and quorum

sensing modulatory effects could be fruitful areas of future research. The protocols and data

presented herein are intended to facilitate and encourage such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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